molecular formula C20H19NO3S B344673 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 865591-52-2

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B344673
CAS RN: 865591-52-2
M. Wt: 353.4g/mol
InChI Key: BIDFHSDDERSIPM-UHFFFAOYSA-N
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Description

The compound “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle, and a methoxynaphthalene moiety, which is a type of aromatic hydrocarbon. The two moieties are linked by a sulfonyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the tetrahydroisoquinoline moiety might undergo reactions at the nitrogen atom .

Scientific Research Applications

Anticancer Activity

A series of compounds similar to “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” were designed, synthesized, and evaluated for their anticancer activities . Most of these compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin . One of the compounds, 5i, was found to be the most active on MCF-7 and HepG2 cancer cell lines .

Tubulin Polymerization Inhibition

The same series of compounds were also evaluated for their ability to inhibit tubulin polymerization . Tubulin is a key component of the cytoskeleton in eukaryotic cells and is involved in many essential cellular processes . Disruption of tubulin dynamics can arrest the dividing cell in the G2/M phase of the cell cycle and finally result in apoptotic cell death . The compound 5i was found to potently inhibit tubulin polymerization .

Cell Cycle Arrest

Further studies showed that the compound 5i induced cell cycle arrest at the G2/M phase . This is significant because the G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or meiosis .

Induction of Cell Apoptosis

In addition to causing cell cycle arrest, the compound 5i was also found to induce cell apoptosis in the MCF-7 cell line . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

5. Binding to the Colchicine Site of Tubulin Molecular modeling studies suggested that the compound 5i probably binds to the colchicine site of tubulin . Colchicine is a medication that works by binding to tubulin, thereby interfering with the polymerization of microtubules .

Potential for Further Research

Given the promising results of the initial studies, there is potential for further research into the applications of “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” and similar compounds . This could include more in-depth studies into their anticancer properties, their effects on different types of cancer cells, and their potential use in combination with other treatments .

Safety and Hazards

The safety and hazards of this compound would likely be determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-24-19-10-11-20(18-9-5-4-8-17(18)19)25(22,23)21-13-12-15-6-2-3-7-16(15)14-21/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDFHSDDERSIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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